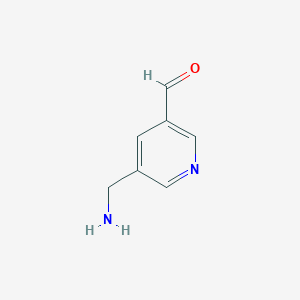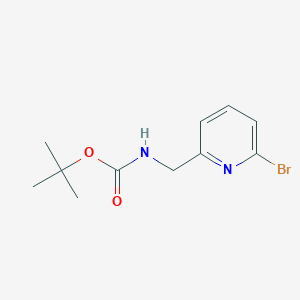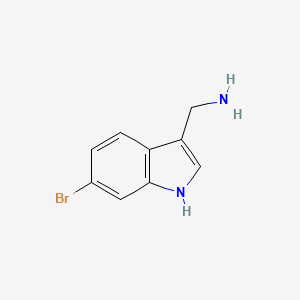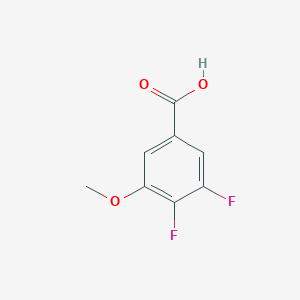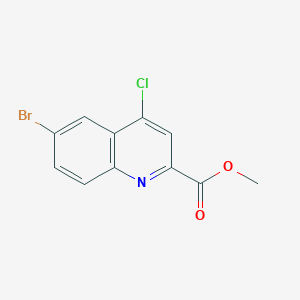![molecular formula C36H27N B3030388 4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline CAS No. 897671-71-5](/img/structure/B3030388.png)
4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline
Overview
Description
4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline is an organic compound characterized by its complex aromatic structure
Mechanism of Action
Target of Action
The primary targets of N-[1,1’:3’,1’‘-terphenyl]-4-yl-[1,1’:3’,1’'-Terphenyl]-4-amine are currently unknown. This compound is structurally related to terphenyls, a group of aromatic hydrocarbons . .
Mode of Action
As an amine, it may act as a base or a nucleophile
Biochemical Pathways
Biogenic amines, which include compounds with amine groups, can influence a variety of biochemical pathways . .
Pharmacokinetics
Pharmacokinetic properties can be influenced by factors such as the chemical structure of the compound, its solubility, and its interactions with proteins and enzymes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, presence of other molecules, and more . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediates: The initial step involves the formation of biphenyl intermediates through a Suzuki coupling reaction. This reaction uses palladium catalysts and boronic acids to couple phenyl groups.
Amination Reaction: The biphenyl intermediates are then subjected to an amination reaction, where aniline derivatives are introduced. This step often requires the use of strong bases and high temperatures to facilitate the formation of the desired aniline compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two phenyl groups.
Triphenylamine: Contains three phenyl groups attached to a central nitrogen atom.
Tetraphenylmethane: Features four phenyl groups attached to a central carbon atom.
Uniqueness
4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline is unique due to its specific arrangement of phenyl groups and the presence of an aniline moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27N/c1-3-9-27(10-4-1)31-13-7-15-33(25-31)29-17-21-35(22-18-29)37-36-23-19-30(20-24-36)34-16-8-14-32(26-34)28-11-5-2-6-12-28/h1-26,37H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFIVZPTKJSHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC(=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


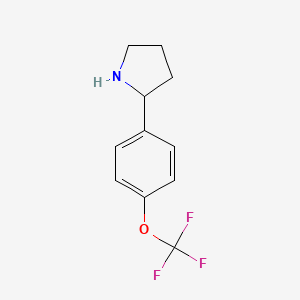




![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)

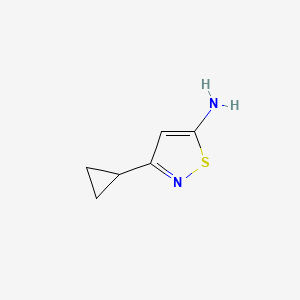
![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)
